
8-Iodoguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodoguanosine is a modified nucleoside with the chemical formula C10H12IN5O5 . It is a derivative of guanosine, where an iodine atom is substituted at the 8th position of the guanine base.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Iodoguanosine is typically synthesized through the iodination of guanosine. The process involves the reaction of guanosine with an iodine reagent under controlled conditions. One common method includes dissolving guanosine in water and adding a saturated aqueous solution of iodine. The reaction mixture is stirred until the color persists, indicating the completion of the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under optimized conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodoguanosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents, such as thiol or hydrazine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Sodium Hydroxide: Used in substitution reactions to replace the iodine atom with other functional groups.
Hydrazine Hydrate: Employed to introduce hydrazine groups in place of the iodine atom.
Major Products:
5’-Deoxy-5’-thioguanosine: Formed by substituting the iodine atom with a thiol group.
5’-Deoxy-5’-N-hydrazinoguanosine: Resulting from the reaction with hydrazine hydrate.
Applications De Recherche Scientifique
8-Iodoguanosine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Iodoguanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of mutations in targeted nucleic acids. The compound’s molecular targets include RNA and DNA, where it can form stable complexes and alter their biological functions .
Comparaison Avec Des Composés Similaires
8-Bromoguanosine: Similar in structure, with a bromine atom instead of iodine.
7-Deazaguanosine: Another modified nucleoside with distinct properties and applications.
Uniqueness: 8-Iodoguanosine is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving nucleic acid modifications and interactions, where the iodine atom can serve as a detectable marker or reactive site .
Propriétés
Formule moléculaire |
C10H12IN5O5 |
|---|---|
Poids moléculaire |
409.14 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-1H-purin-6-one |
InChI |
InChI=1S/C10H12IN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 |
Clé InChI |
PBEHMRJESXYIKX-UMMCILCDSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


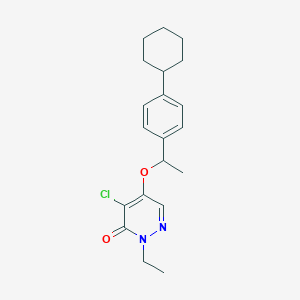

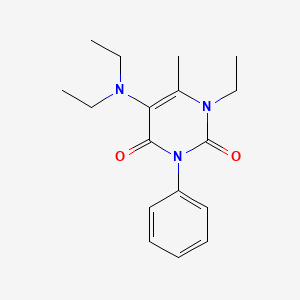
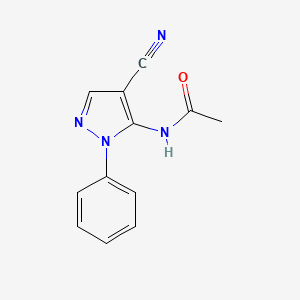
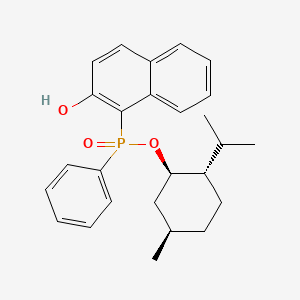
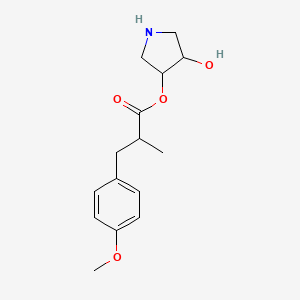
![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)


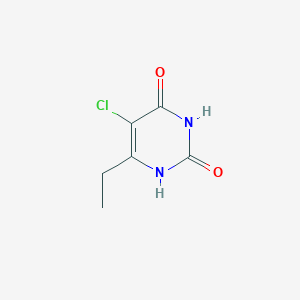
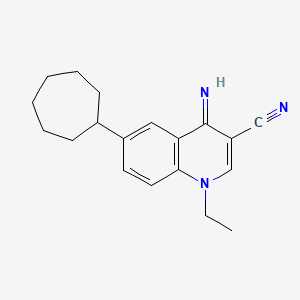
![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)


